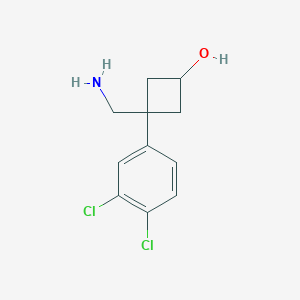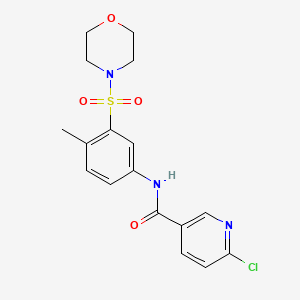
N-benzyl-5,6-dichloropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5,6-dichloropyridine-3-carboxamide is a chemical compound with the molecular formula C13H10Cl2N2O It is characterized by the presence of a benzyl group attached to a dichloropyridine ring, which is further connected to a carboxamide group
Preparation Methods
The synthesis of N-benzyl-5,6-dichloropyridine-3-carboxamide typically involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with benzylamine . The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-benzyl-5,6-dichloropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
N-benzyl-5,6-dichloropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-5,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
N-benzyl-5,6-dichloropyridine-3-carboxamide can be compared with other similar compounds such as:
5,6-Dichloropyridine-3-carboxamide: Lacks the benzyl group, which may affect its reactivity and biological activity.
N-benzyl-3-chloropyridine-2-carboxamide: Positional isomer with different substitution patterns on the pyridine ring.
N-benzyl-4-chloropyridine-3-carboxamide: Another positional isomer with distinct properties.
Properties
CAS No. |
749888-69-5 |
|---|---|
Molecular Formula |
C13H10Cl2N2O |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
N-benzyl-5,6-dichloropyridine-3-carboxamide |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-6-10(8-16-12(11)15)13(18)17-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18) |
InChI Key |
XJPYUVIPHQRYGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(N=C2)Cl)Cl |
solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl 3-(hydroxymethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13556355.png)
![Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride](/img/structure/B13556361.png)

![rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13556372.png)
![2-Amino-5-[2-(methylsulfanyl)ethyl]-4,5-dihydro-1,3-oxazol-4-one](/img/structure/B13556376.png)



